tert-butyl N-[(4-chlorobenzoyl)amino]carbamate
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Overview
Description
It is characterized by the presence of a tert-butyl group, a chlorobenzoyl group, and a carbamate moiety, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4-chlorobenzoyl)amino]carbamate typically involves the reaction of tert-butyl carbamate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(4-chlorobenzoyl)amino]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorobenzoyl group can be replaced by other nucleophiles.
Reduction Reactions: The carbamate moiety can be reduced to form amines under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous ether.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of various substituted carbamates.
Reduction: Formation of amines.
Oxidation: Formation of oxides and other oxidized derivatives.
Scientific Research Applications
Tert-butyl N-[(4-chlorobenzoyl)amino]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis due to its stability and ease of removal.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and prodrugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-chlorobenzoyl)amino]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition or modification of enzyme activity. The chlorobenzoyl group enhances the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler analog used as a protecting group for amines.
N-Boc-protected anilines: Similar compounds used in organic synthesis for protecting amino groups.
Uniqueness
Tert-butyl N-[(4-chlorobenzoyl)amino]carbamate is unique due to the presence of both the tert-butyl and chlorobenzoyl groups, which confer distinct reactivity and stability. This combination makes it particularly useful in applications requiring selective protection and deprotection of functional groups .
Properties
IUPAC Name |
tert-butyl N-[(4-chlorobenzoyl)amino]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-12(2,3)18-11(17)15-14-10(16)8-4-6-9(13)7-5-8/h4-7H,1-3H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVUBLFTLJVCJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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